4-Amino-6,8-difluoroquinoline
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Overview
Description
Preparation Methods
The synthesis of 4-Amino-6,8-difluoroquinoline involves several methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common synthetic route is the Skraup cyclization, which transforms substituted anilines into quinolines by reacting with aldehydes or ketones under acidic conditions . Industrial production methods often involve nucleophilic displacement of fluorine atoms and cross-coupling reactions using organometallic compounds .
Chemical Reactions Analysis
4-Amino-6,8-difluoroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinolines .
Scientific Research Applications
4-Amino-6,8-difluoroquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Industry: The compound finds applications in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 4-Amino-6,8-difluoroquinoline involves its interaction with various molecular targets. In antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .
Comparison with Similar Compounds
4-Amino-6,8-difluoroquinoline can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties.
Mefloquine: Another antimalarial agent with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and treatment of rheumatic arthritis.
The uniqueness of this compound lies in its specific fluorination pattern, which can enhance its biological activity and provide unique properties compared to other quinolines .
Properties
CAS No. |
288371-41-5 |
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Molecular Formula |
C9H6F2N2 |
Molecular Weight |
180.15 g/mol |
IUPAC Name |
6,7-difluoroquinolin-4-amine |
InChI |
InChI=1S/C9H6F2N2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H,(H2,12,13) |
InChI Key |
KVQBDQMQAVWQBW-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C(=CC(=CC2=C1N)F)F |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1N)F)F |
solubility |
not available |
Origin of Product |
United States |
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